3'-Uridylic acid

Vue d'ensemble

Description

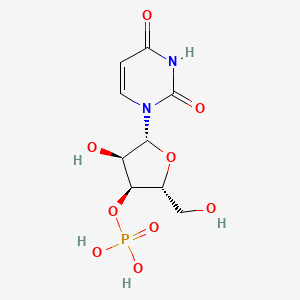

3’-Uridylic acid, also known as uridine 3’-monophosphate, is a nucleotide that plays a crucial role in the structure and function of RNA. It consists of a uracil base attached to a ribose sugar, which is further linked to a phosphate group at the 3’ position. This compound is essential in various biological processes, including the synthesis of RNA and the regulation of metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3’-Uridylic acid can be synthesized through enzymatic methods. One common approach involves the use of polynucleotide phosphorylase, an enzyme that catalyzes the polymerization of nucleoside diphosphates to form polyribonucleotides . The reaction requires magnesium ions and is reversible, allowing for the synthesis of high molecular weight polyribonucleotides from nucleoside diphosphates with the release of orthophosphate .

Industrial Production Methods

Industrial production of 3’-Uridylic acid often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the nucleotide. The fermentation broth is then subjected to various purification steps, including ion exchange chromatography and crystallization, to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions

3’-Uridylic acid undergoes several types of chemical reactions, including:

Phosphorylation and Dephosphorylation: These reactions involve the addition or removal of phosphate groups, which are crucial in metabolic pathways.

Hydrolysis: The compound can be hydrolyzed to uridine and inorganic phosphate under acidic or enzymatic conditions.

Decarboxylation: In the presence of orotidylate decarboxylase, 3’-Uridylic acid can be decarboxylated to form uridine.

Common Reagents and Conditions

Magnesium Ions: Essential for enzymatic reactions involving polynucleotide phosphorylase.

Acidic or Enzymatic Conditions: Required for hydrolysis reactions.

Orotidylate Decarboxylase: Catalyzes the decarboxylation of 3’-Uridylic acid.

Major Products Formed

Uridine: Formed through hydrolysis or decarboxylation reactions

Inorganic Phosphate: Released during hydrolysis reactions.

Applications De Recherche Scientifique

Metabolic Regulation

Research has demonstrated that oral administration of uridylic acid can influence metabolic parameters. A study involving male rats showed that administering 5'-UMP resulted in:

- Increased Plasma Leptin : This hormone is crucial for regulating energy balance and inhibiting hunger.

- Reduced Plasma Glucose and Non-Esterified Fatty Acids (NEFA) : The administration led to a significant decrease in these metabolites, suggesting a potential role in metabolic control .

The findings indicate that UMP may have therapeutic implications for managing obesity and metabolic disorders by modulating hormonal responses and metabolic pathways.

RNA Biology

Uridylic acid is integral to RNA structure and function. It serves as a building block for RNA synthesis and is involved in several post-transcriptional modifications:

- Post-Transcriptional Modifications : U6 small nuclear RNA (snRNA) and 5S ribosomal RNA undergo uridylation at their 3' ends, which is essential for their stability and function. This modification can compete with adenylation, highlighting a regulatory mechanism in RNA processing .

- Role in Small RNAs : The presence of uridylation affects the functionality of small RNAs, such as signal recognition particles (SRP) and other regulatory RNAs, which are critical for cellular processes including protein synthesis and gene expression regulation .

Therapeutic Development

The applications of uridine monophosphate extend into the realm of therapeutics:

- Nucleic Acid Therapeutics : UMP is being explored as a component in nucleic acid drugs, which are designed to target various diseases through mechanisms such as antisense oligonucleotides and RNA interference. These therapies leverage the unique properties of nucleotides like UMP to modulate gene expression .

- Cognitive Enhancement : In animal studies, combinations of UMP with other compounds have shown potential cognitive benefits. For instance, gerbils supplemented with UMP and docosahexaenoic acid (DHA) exhibited improved performance in cognitive tasks, suggesting that UMP may enhance neuroplasticity and cognitive function .

Data Table: Summary of Research Findings on 3'-Uridylic Acid

| Application Area | Key Findings | Implications |

|---|---|---|

| Metabolic Regulation | Increased plasma leptin; reduced glucose and NEFA levels | Potential treatment for obesity/metabolic disorders |

| RNA Biology | Essential for post-transcriptional modifications; affects small RNA functionality | Critical for gene regulation and expression |

| Therapeutic Development | Used in nucleic acid therapeutics; cognitive enhancement in animal studies | Promising avenue for drug development |

Case Studies

- Metabolic Effects in Rats :

- RNA Modification Studies :

- Cognitive Function Enhancement :

Mécanisme D'action

3’-Uridylic acid exerts its effects through various molecular targets and pathways:

RNA Synthesis: Acts as a precursor in the synthesis of RNA, where it is incorporated into the growing RNA chain.

Metabolic Regulation: Involved in the regulation of metabolic pathways, including those related to nucleotide synthesis and energy production.

Enzyme Interaction: Interacts with enzymes such as polynucleotide phosphorylase and orotidylate decarboxylase to facilitate its biochemical transformations.

Comparaison Avec Des Composés Similaires

3’-Uridylic acid is similar to other nucleotides such as:

Adenosine Monophosphate (AMP): Contains adenine as the nucleobase instead of uracil.

Cytidine Monophosphate (CMP): Contains cytosine as the nucleobase.

Guanosine Monophosphate (GMP): Contains guanine as the nucleobase.

Uniqueness

What sets 3’-Uridylic acid apart is its specific role in RNA synthesis and its involvement in unique metabolic pathways related to uracil and ribose .

Activité Biologique

3'-Uridylic acid (also known as uridine monophosphate or UMP) is a nucleotide that plays a critical role in various biological processes, including nucleic acid metabolism, cellular signaling, and energy transfer. This article explores the biological activity of this compound, examining its metabolic pathways, physiological roles, and therapeutic implications based on current research findings.

Overview of this compound

This compound is a pyrimidine nucleotide that consists of a uracil base, a ribose sugar, and a phosphate group. It is involved in the synthesis of RNA and acts as a precursor for other nucleotides. UMP can be synthesized through two primary pathways: de novo synthesis and salvage pathways.

Metabolic Pathways

- De Novo Synthesis :

- Salvage Pathway :

Biological Functions

This compound has multiple biological functions:

- RNA Synthesis : UMP is essential for the synthesis of RNA molecules, acting as a building block for ribonucleic acids. It is particularly important in the formation of mRNA, rRNA, and tRNA.

- Energy Transfer : As part of nucleotides like ATP and GTP, UMP plays a role in energy transfer within cells .

- Cell Signaling : UMP and its derivatives are involved in cellular signaling pathways that regulate various physiological processes .

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing its significance in health and disease.

Case Study: Orotic Aciduria

One notable case study involved a patient with orotic aciduria, a metabolic disorder characterized by the accumulation of orotic acid due to impaired conversion to UMP. Treatment with pyrimidine nucleotides led to significant clinical improvements and reduced orotic acid excretion, highlighting the therapeutic potential of UMP supplementation in metabolic disorders .

Enzymatic Activity

Research has shown that ribonucleases (RNases) can selectively hydrolyze RNA containing UMP. For instance, ARNase I exhibits high specificity for polyuridylic acid (poly U), leading to the production of 2',3'-cyclic uridylic acid as an end product. This enzymatic activity underscores the importance of UMP in RNA metabolism .

Data Table: Comparative Activity of RNases on Nucleic Acids

| RNase Type | Substrate | Activity Level | End Products |

|---|---|---|---|

| ARNase I | Poly U | High | 2',3'-cyclic uridylic acid |

| ARNase II | Poly C | Moderate | Oligonucleotides |

| Aorta RNase | Poly C | Low | Oligonucleotides |

Therapeutic Implications

The potential therapeutic applications of this compound are being explored in various contexts:

- Neurological Disorders : Research indicates that uridine supplementation may enhance cognitive function and neuroprotection in conditions such as Alzheimer's disease.

- Metabolic Disorders : Studies suggest that UMP can help restore normal metabolic function in patients with pyrimidine metabolism disorders .

- Cancer Therapy : There is ongoing research into the role of uridine nucleotides in cancer cell proliferation and their potential use as adjuncts in chemotherapy regimens.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGRQMPFHUHIGU-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018973 | |

| Record name | 3'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-53-7, 35170-03-7 | |

| Record name | 3′-Uridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Uridylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Uridinemonophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 3'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-Uridylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-URIDINEMONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI74VYB8VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 3'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of uridine 3'-phosphate?

A1: Uridine 3'-phosphate has a molecular formula of C9H13N2O9P and a molecular weight of 324.18 g/mol.

Q2: Are there any spectroscopic data available for uridine 3'-phosphate?

A2: Yes, various spectroscopic techniques have been employed to characterize uridine 3'-phosphate. For instance, 31P and 1H NMR have been utilized to follow the reaction of uridine 3'-phosphate with benzoylimidazole. [] Additionally, UV spectrophotometry has been used to identify uridine 2':3'-cyclic phosphate, a product formed during the reaction of uridine 3'-phosphate with diethyl pyrocarbonate. []

Q3: How stable is uridine 3'-phosphate under different pH conditions?

A3: While di-uridine 3′-phosphate demonstrates stability in acidic solutions, it exhibits high sensitivity to alkaline hydrolysis. []

Q4: Is uridine 3'-phosphate susceptible to degradation under specific conditions?

A4: Research indicates that uridine 3'-phosphate can be degraded by gamma radiation in deaerated aqueous solutions, leading to the formation of free radicals and subsequent degradation products. []

Q5: How does uridine 3'-phosphate interact with Ribonuclease A (RNase A)?

A5: Uridine 3'-phosphate acts as an inhibitor of RNase A. Structural studies reveal that it binds to the enzyme with its uracil base and phosphoryl group occupying specific positions within the active site. []

Q6: Can the structure of uridine 3'-phosphate be modified to enhance its affinity for RNase A?

A6: Yes, incorporating non-natural furanose rings, such as those found in 2′-fluoro-2′-deoxyuridine 3′-phosphate (dUFMP) and arabinouridine 3′-phosphate (araUMP), can increase the binding affinity to RNase A by three- to sevenfold compared to uridine 3′-phosphate. []

Q7: What is the role of uridine 3'-phosphate in reactions involving diethyl pyrocarbonate?

A7: Diethyl pyrocarbonate reacts with uridine 3'-phosphate, resulting in the formation of uridine 2':3'-cyclic phosphate. This reaction has been employed to investigate the average chain length of yeast RNA treated with diethyl pyrocarbonate. []

Q8: How do structural modifications to the sugar moiety of uridine 3'-phosphate influence its reactivity?

A8: Replacing the ribose moiety with a 2′-fluoro-2′-deoxyribose or arabinose ring, as in dUFMP and araUMP, leads to increased affinity for RNase A, likely due to differences in phosphoryl group pKa and preferred sugar pucker. []

Q9: What is the significance of the alkyl group in uridine 3′-alkyl phosphates?

A9: The alkyl group in uridine 3′-alkyl phosphates significantly impacts their susceptibility to hydrolysis and intramolecular transesterification. For instance, the hydroxide-ion-catalyzed reaction forming uridine 2′,3′-cyclic monophosphate is highly sensitive to the leaving group's polarity, demonstrated by the β1g value of −1.28 ± 0.05. []

Q10: How can uridine 3'-phosphate and its derivatives be analyzed?

A10: Several analytical techniques are available for the characterization and quantification of uridine 3'-phosphate and related compounds. These include:

- High-performance liquid chromatography (HPLC): This technique, particularly when coupled with ion-pairing reagents, allows for the separation and quantification of uridine 3'-phosphate and other monoribonucleotides. []

- Reversed-phase anion-exchange chromatography: This method enables the separation and quantitative analysis of common ribonucleosides and their 3'-ribonucleotides, including uridine 3'-phosphate. []

- Paper chromatography and electrophoresis: These classic techniques are valuable for separating and identifying uridine 3'-phosphate and its reaction products, such as uridine 2':3'-cyclic phosphate. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.